1-(3-Methoxybenzyl)-1h-1,2,3-triazol-4-amine
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Overview
Description
1-(3-Methoxybenzyl)-1h-1,2,3-triazol-4-amine is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a methoxybenzyl group attached to the triazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxybenzyl)-1h-1,2,3-triazol-4-amine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne. The reaction is usually catalyzed by copper(I) ions.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the triazole derivative.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxybenzyl)-1h-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.
Major Products Formed:
Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Dihydrotriazole derivatives.
Substitution: Brominated or nitrated methoxybenzyl derivatives.
Scientific Research Applications
1-(3-Methoxybenzyl)-1h-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methoxybenzyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the methoxybenzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Methoxybenzyl)-1h-1,2,3-triazol-4-amine: Similar structure but with the methoxy group in the para position.
1-(3-Methoxyphenyl)-1h-1,2,3-triazol-4-amine: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness: 1-(3-Methoxybenzyl)-1h-1,2,3-triazol-4-amine is unique due to the specific positioning of the methoxy group and the benzyl moiety, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H12N4O |
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Molecular Weight |
204.23 g/mol |
IUPAC Name |
1-[(3-methoxyphenyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C10H12N4O/c1-15-9-4-2-3-8(5-9)6-14-7-10(11)12-13-14/h2-5,7H,6,11H2,1H3 |
InChI Key |
AZXNGCBPAWJTRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(N=N2)N |
Origin of Product |
United States |
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